molecular formula C12H16N2O B8775169 Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- CAS No. 27536-05-6

Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)-

Cat. No.: B8775169
CAS No.: 27536-05-6
M. Wt: 204.27 g/mol
InChI Key: QBSCJGYBESVOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-YL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

27536-05-6

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

InChI

InChI=1S/C12H16N2O/c1-9(15)13-12-5-3-4-10-8-14(2)7-6-11(10)12/h3-5H,6-8H2,1-2H3,(H,13,15)

InChI Key

QBSCJGYBESVOAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-nitroisoquinoline (200 g, 1.15 mol) in 1000 mL of dimethylformamide was treated with dimethylsulfate (160 g, 1.27 mol), and the resulting solution was heated to 90° C. until no starting material remained. The reaction mixture was cooled and concentrated. The residue was dissolved in 1500 mL of methanol and hydrogenated over PtO2 (1.0 g) at 52 psi for 15.5 hours. The reaction mixture was then concentrated and the residue dissolved in CHCl3 (1000 mL) and washed with aqueous 1N NaOH solution (500 mL). The aqueous phase was extracted with an additional 3000 mL of chloroform, and the combined organic extracts were dried (Na2SO4) and concentrated to give an oil. The oil was treated with acetic anhydride (700 mL) and the resulting solution stirred at room temperature overnight. The reaction mixture was concentrated and the residue was dissolved in chloroform and washed with aqueous 1N NaOH solution. The organic phase was dried (Na2SO4) and concentrated. The residue was purified by chromatography (10:2 EtOAc:EtOH). The purified residue was recrystallized from EtOAc to give the product (60.6 g, 26%) as a white solid, mp=138-139° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step Two
Yield
26%

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